1,4-Bis(tribromomethyl)benzene

Description

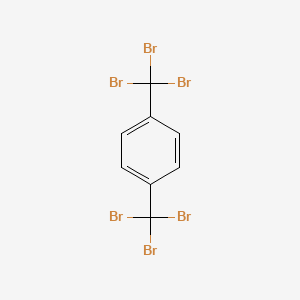

1,4-Bis(tribromomethyl)benzene (C₈H₆Br₆), often abbreviated as bTBP, is a halogenated aromatic compound featuring two tribromomethyl (–CBr₃) groups at the para positions of a benzene ring. This compound has garnered attention in materials science, particularly for its role in synthesizing sp-hybridized carbon nanostructures. For instance, when deposited on Au(111) and annealed at ~430 K, bTBP undergoes dehalogenative homocoupling to form graphyne-like molecular chains, demonstrating its utility in on-surface synthesis .

Propriétés

Numéro CAS |

16766-91-9 |

|---|---|

Formule moléculaire |

C8H4Br6 |

Poids moléculaire |

579.5 g/mol |

Nom IUPAC |

1,4-bis(tribromomethyl)benzene |

InChI |

InChI=1S/C8H4Br6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H |

Clé InChI |

IGOLLIYZEGOLRR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(Br)(Br)Br)C(Br)(Br)Br |

Origine du produit |

United States |

Méthodes De Préparation

1,4-Bis(tribromomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,4-dimethylbenzene (p-xylene) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures and may require prolonged heating to ensure complete bromination. Another method involves the electrochemical bromination of 1,4-dimethylbenzene using aqueous sodium bromide and a catalytic amount of hydrobromic acid in a two-phase electrolysis system .

Analyse Des Réactions Chimiques

1,4-Bis(tribromomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The tribromomethyl groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,4-bis(hydroxymethyl)benzene.

Reduction Reactions: The compound can be reduced to 1,4-bis(dibromomethyl)benzene or 1,4-bis(bromomethyl)benzene using reducing agents like zinc in acetic acid.

Oxidation Reactions: Oxidation of this compound can lead to the formation of terephthalic acid derivatives.

Common reagents used in these reactions include bromine, sodium bromide, hydrobromic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,4-Bis(tribromomethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its high bromine content makes it useful in halogenation reactions and as a precursor for other brominated compounds.

Biology and Medicine:

Industry: The compound is used in the production of flame retardants, where its high bromine content helps in reducing flammability of materials

Mécanisme D'action

The mechanism of action of 1,4-bis(tribromomethyl)benzene primarily involves its reactivity due to the presence of tribromomethyl groups. These groups can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Derivatives: Reactivity and Structural Differences

1,4-Bis(iodomethyl)benzene (C₈H₈I₂)

- Structure and Reactivity : Like bTBP, this compound has para-substituted halogens (iodine instead of bromine). The iodine atoms exhibit longer bond distances (C–I: ~2.09 Å) compared to C–Br (~1.93 Å), leading to weaker intermolecular interactions. However, iodine’s polarizability facilitates short I···I contacts (type II halogen bonding) in the crystal lattice, forming layered structures .

- Applications : Used as a linker in electroactive gels and polymers, leveraging its higher reactivity in nucleophilic substitutions compared to bromine analogs .

1,4-Bis(tribromomethyl)benzene vs. 1,4-Bis(iodomethyl)benzene

Organosilicon and Organometallic Analogues

1,4-Bis(methoxydimethylsilyl)benzene (BMSB, C₁₂H₂₂O₂Si₂)

1,4-Bis(diethylgallyl)benzene

- Structure : Features gallium (Ga) atoms bonded to ethyl groups. The para isomer exhibits planar Ga centers with tetrahedral coordination, contrasting with bromine’s sp³ hybridization in bTBP .

- Reactivity: Prone to rearrangements in solution, highlighting the instability of organometallic substituents compared to halogenated groups .

Styryl and Conjugated Systems

1,4-Bis(trans-2-phenylethenyl)benzene (C₂₂H₁₈)

- Properties: High melting point (264–266°C) due to π-π stacking of styryl groups. The extended conjugation enables applications in organic electronics, contrasting with bTBP’s role in covalent nanostructure assembly .

- Electronic Structure : The trans-configuration minimizes steric hindrance, enhancing planarity and optoelectronic performance .

Peptide-Functionalized Derivatives

1,4-Bis[(N-acetyl-l-phenylalanyl-glycyl-l-alanyl)aminomethyl]benzene

- Structure : Combines a benzene core with peptide chains, enabling biomolecular interactions. Unlike bTBP, this derivative is water-soluble and used in drug delivery studies .

- Synthesis : Requires multi-step peptide coupling, emphasizing the complexity of functionalizing aromatic cores with biomolecules .

Key Research Findings

- Crystal Engineering : Halogen type dictates packing motifs; bromine supports van der Waals interactions, while iodine enables directional halogen bonding .

- Thermal Stability: Brominated derivatives generally exhibit higher thermal stability than organometallic counterparts, which decompose at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.